Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate

Description

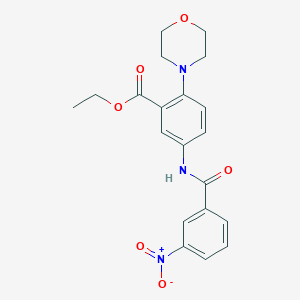

Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate is a synthetic small molecule featuring a benzoate ester core substituted with a morpholine ring at the 2-position and a 3-nitrobenzamido group at the 5-position.

Properties

Molecular Formula |

C20H21N3O6 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

ethyl 2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzoate |

InChI |

InChI=1S/C20H21N3O6/c1-2-29-20(25)17-13-15(6-7-18(17)22-8-10-28-11-9-22)21-19(24)14-4-3-5-16(12-14)23(26)27/h3-7,12-13H,2,8-11H2,1H3,(H,21,24) |

InChI Key |

KEUGXSRWGQAQFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes:

Nitration: Introduction of the nitro group to the benzene ring.

Amidation: Formation of the benzamide linkage.

Morpholine Addition: Incorporation of the morpholine ring.

Esterification: Formation of the ethyl ester.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, coupling agents like EDCI for amidation, and anhydrous conditions for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring may enhance solubility and bioavailability. These interactions can modulate biological pathways and lead to various effects, depending on the context of use.

Comparison with Similar Compounds

Structural Analogues and Enzyme Inhibition

Ethyl benzoate derivatives with substituted benzamido groups and heterocyclic appendages exhibit varied ALR1/ALR2 inhibition profiles. Key comparisons include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 3-chloro, 2-fluoro) enhance ALR2 inhibition compared to electron-donating groups (e.g., 4-methyl). The 3-nitro group in the target compound may further optimize binding due to stronger electron withdrawal .

- Morpholine vs. Oxothiazolidine : While the target compound incorporates morpholine (a saturated oxygen-nitrogen heterocycle), analogues with oxothiazolidine rings show potent activity. Morpholine’s conformational flexibility may improve solubility but reduce target specificity compared to rigid heterocycles .

Reactivity and Physicochemical Properties

Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, attributed to the ester group’s stability and electron-donating dimethylamino substituent . By contrast, the target compound’s 3-nitrobenzamido group introduces steric hindrance and electron withdrawal, which may reduce reactivity but enhance binding to enzymatic pockets.

Pharmacokinetic Considerations

Morpholine-containing compounds (e.g., 4-{2-[2-(morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline in ) exhibit improved solubility and metabolic stability compared to non-heterocyclic analogues . This aligns with the target compound’s design rationale, where morpholine may enhance oral bioavailability.

Biological Activity

Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 368.37 g/mol

- IUPAC Name : Ethyl 2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzoate

The compound features a morpholine ring and a nitrobenzamide group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrobenzamide moiety can modulate the activity of enzymes and receptors, potentially inhibiting inflammatory pathways or exhibiting antimicrobial properties. The morpholine ring may enhance the solubility and bioavailability of the compound, facilitating its interaction with biological systems.

Biological Activity Overview

Recent studies have highlighted several potential biological activities of this compound:

- Anti-inflammatory Activity : Preliminary research indicates that this compound may inhibit key enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies.

- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, suggesting potential applications in treating bacterial infections.

- Anticancer Potential : Its structural features indicate potential for anticancer activity, particularly through modulation of cellular pathways involved in tumor growth and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Antimicrobial | Activity against various bacterial strains | |

| Anticancer | Modulation of tumor growth pathways |

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows it to engage in diverse biological interactions. Comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate | Similar morpholine and nitro groups | Different positioning of the nitro group affects activity |

| Methyl 3-{[2-(morpholin-4-YL)-5-nitrophenyl]}benzoate | Contains a morpholine ring | Exhibits different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.